Masitinib

Übersicht

Beschreibung

Masitinib ist ein Tyrosinkinase-Inhibitor, der spezifische Enzyme angreift, die an der Aktivierung verschiedener Proteine durch Signaltransduktionskaskaden beteiligt sind. Es wird hauptsächlich zur Behandlung von Mastzelltumoren bei Tieren, insbesondere Hunden, eingesetzt und hat sich als vielversprechend bei der Behandlung verschiedener menschlicher Erkrankungen erwiesen, darunter Krebs, neurodegenerative Erkrankungen und entzündliche Erkrankungen .

Wissenschaftliche Forschungsanwendungen

Masitinib has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying tyrosine kinase inhibitors.

Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.

Medicine: Explored for its potential in treating cancers, neurodegenerative diseases, and inflammatory disorders.

Industry: Utilized in the development of new therapeutic agents and drug formulations .

Wirkmechanismus

Target of Action

Masitinib is a selective tyrosine kinase inhibitor . Its primary targets are the receptor tyrosine kinase c-Kit, platelet-derived growth factor receptor (PDGFR), lymphocyte-specific protein tyrosine kinase (Lck), focal adhesion kinase (FAK), and fibroblast growth factor receptor 3 (FGFR3) as well as CSF1R . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and differentiation .

Mode of Action

This compound interacts with its targets by inhibiting tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades . Specifically, this compound targets the receptor tyrosine kinase c-Kit, which is found to be overexpressed or mutated in several types of cancer . By inhibiting these enzymes, this compound can modulate the activity of mast cells and macrophages, important cells for immunity .

Biochemical Pathways

This compound affects key biochemical pathways implicated in neurodegeneration and cancer . It inhibits certain kinases interfering with cell proliferation and survival, reduces neuroinflammation, and exhibits antioxidant activity . By targeting CSF-1R and c-Kit, this compound can prevent excessive aberrant microgliosis in the spinal cord and accumulation of mast cells in the skeletal muscles .

Pharmacokinetics

This compound is orally administered . It has good bioavailability of approximately 60% in both sexes . An oral dose of 10–15 mg/kg this compound is proposed to achieve adequate plasma concentrations . The pharmacokinetics of this compound suggests that it can be developed in a large number of conditions in oncology, inflammatory diseases, and certain diseases of the central nervous system .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It consistently demonstrates neuroprotective properties across various studies . This compound can exert a neuroprotective effect in some central nervous system diseases and reduce symptoms in some chronic inflammatory disorders through its activity on mast cells and microglia . This results in a reduced immune response and less inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of specific gene mutations or the state of the immune system can affect how effectively this compound targets and inhibits tyrosine kinases . Furthermore, the drug’s effectiveness can be influenced by the patient’s overall health status and the presence of other medical conditions .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Masitinib interacts with several enzymes and proteins. It inhibits tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades . Specifically, this compound targets the receptor tyrosine kinase c-Kit, which is found to be overexpressed or mutated in several types of cancer . It also inhibits the platelet-derived growth factor receptor (PDGFR), lymphocyte-specific protein tyrosine kinase (Lck), focal adhesion kinase (FAK), and fibroblast growth factor receptor 3 (FGFR3), as well as CSF1R .

Cellular Effects

This compound has shown to have various effects on cells. It has potential neuroprotective effects by modulating key pathways implicated in neurodegeneration . It has been reported to inhibit certain kinases interfering with cell proliferation and survival, reduce neuroinflammation, and exhibit antioxidant activity . In breast cancer cells, this compound promotes cell proliferation and cell invasion .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits tyrosine kinases, which are responsible for the activation of many proteins by signal transduction cascades . It targets the receptor tyrosine kinase c-Kit, which is found to be overexpressed or mutated in several types of cancer . This compound forms highly stable and specific H-bond interactions with Mpro through its pyridine and aminothiazole rings .

Temporal Effects in Laboratory Settings

It has been reported that this compound consistently demonstrated neuroprotective properties in various studies

Metabolic Pathways

This compound is involved in several metabolic pathways. Phase I metabolic reactions of this compound include reduction, demethylation, hydroxylation, oxidative deamination, oxidation, and N-oxide formation . Phase II metabolic pathways involve the direct conjugation of this compound, N-demethyl metabolites, and oxidative metabolites with glucuronic acid .

Transport and Distribution

This compound interacts with organic cation transporters (OCT and Multidrug and Toxin Extrusion proteins—MATE-) . It has been indicated that OCT1 and hOCT2 are especially potent this compound translocators across cell membranes .

Subcellular Localization

It is known that this compound is mainly detected in the cytoplasm of MDA-MB-231 breast cancer cells

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Masitinib wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung wichtiger Zwischenprodukte umfasst. Die Synthese beginnt typischerweise mit der Herstellung von 4-Methyl-3-Nitrobenzoesäure, die eine Reihe von Reaktionen durchläuft, darunter Nitrierung, Reduktion und Kupplung mit Thiazol-Derivaten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Herstellung. Dies umfasst die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Piperazin-Rest.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Palladium auf Kohlenstoff werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, wie z. B. Sulfoxide, Sulfone und substituierte Piperazinverbindungen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellverbindung für die Untersuchung von Tyrosinkinase-Inhibitoren verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Enzyminhibition.

Medizin: Erforscht auf sein Potenzial bei der Behandlung von Krebs, neurodegenerativen Erkrankungen und entzündlichen Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Therapeutika und Arzneimittelformulierungen eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Tyrosinkinasen inhibiert, Enzyme, die für die Aktivierung vieler Proteine durch Signaltransduktionskaskaden verantwortlich sind. Insbesondere zielt this compound auf die Rezeptortyrosinkinase c-Kit ab, die bei verschiedenen Krebsarten überexprimiert oder mutiert ist. Es inhibiert auch andere Kinasen wie den Rezeptor für den plättchenabhängigen Wachstumsfaktor, die Lymphozyten-spezifische Proteintyrosinkinase, die fokale Adhäsionskinase und den Fibroblasten-Wachstumsfaktor-Rezeptor 3 .

Analyse Chemischer Reaktionen

Types of Reactions

Masitinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted piperazine compounds .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imatinib: Ein weiterer Tyrosinkinase-Inhibitor, der zur Behandlung von Krebs eingesetzt wird.

Dasatinib: Ein multi-target-Kinase-Inhibitor mit einem breiteren Wirkungsspektrum.

Nilotinib: Ein selektiver Tyrosinkinase-Inhibitor mit verbesserter Wirksamkeit gegen bestimmte Krebsarten

Einzigartigkeit von Masitinib

This compound ist aufgrund seiner hohen Selektivität für c-Kit und seiner Fähigkeit, eine begrenzte Anzahl von Kinasen zu inhibieren, ohne diejenigen zu beeinflussen, die mit bekannten Toxizitäten verbunden sind, einzigartig. Dieses selektive Inhibitionsprofil deutet auf ein besseres Sicherheitsprofil im Vergleich zu anderen Tyrosinkinase-Inhibitoren hin .

Eigenschaften

IUPAC Name |

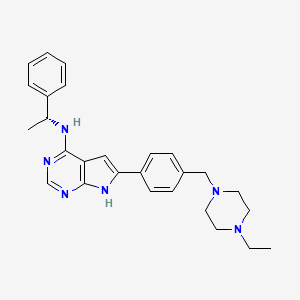

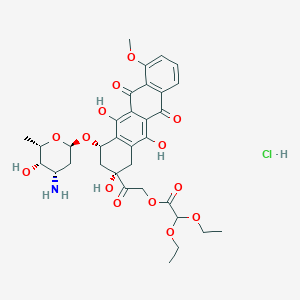

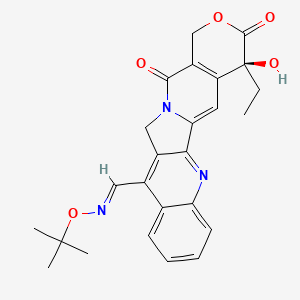

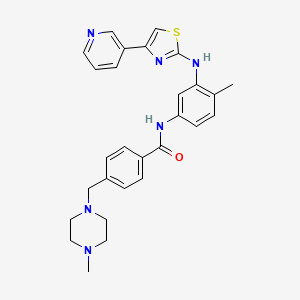

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6OS/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEOLQLKVOPQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000207 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790299-79-5 | |

| Record name | Masitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790299-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Masitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790299795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Masitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MASITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M59NC4E26P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary targets of Masitinib?

A1: this compound is a tyrosine kinase inhibitor that primarily targets wild-type and mutant forms of c-Kit, as well as platelet-derived growth factor receptors alpha and beta (PDGFRα/β), and Lyn kinase. [, , , , , ]

Q2: How does this compound interact with its target kinases?

A2: this compound acts as a competitive inhibitor of ATP for the ATP-binding site on its target kinases. [, , ] Molecular modeling suggests that this compound binds within the transmembrane region of a homology-modeled human ABCG2 transporter. []

Q3: What are the downstream effects of this compound's kinase inhibition?

A3: this compound's inhibition of c-Kit, PDGFRα/β, and Lyn leads to a variety of downstream effects, including:

- Inhibition of mast cell proliferation, differentiation, degranulation, and migration [, , ]

- Reduced release of pro-tumoral and pro-inflammatory cytokines from mast cells [, ]

- Modulation of macrophage polarization towards an anti-tumoral phenotype [, ]

- Inhibition of tumor cell proliferation and induction of apoptosis in various cancers [, , , , , , ]

- Reduced neuroinflammation and neuroprotection in models of neurodegenerative diseases [, , ]

- Amelioration of airway inflammation and improved lung mechanics in asthma models []

- Reduced vascular leakage in models of diabetic retinopathy []

Q4: Does this compound exhibit any activity against other targets?

A4: While this compound is highly selective for c-Kit, PDGFRα/β, and Lyn, it also demonstrates weaker inhibition of fibroblast growth factor receptor 3 (FGFR3) and the intracellular kinase Fyn. [, ] Additionally, this compound has been shown to inhibit the main protease (3CLpro) of several coronaviruses, including SARS-CoV-2. []

Q5: What is the route of administration for this compound?

A8: this compound is typically administered orally. [, , , ]

Q6: How is this compound absorbed and distributed in the body?

A9: this compound demonstrates good oral bioavailability. [, ] Pharmacokinetic modeling suggests a large volume of distribution, indicating extensive tissue diffusion. []

Q7: What are the primary routes of this compound metabolism and excretion?

A10: this compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C8, with minor contributions from CYP3A5 and CYP2D6. [, ] The primary metabolite is N-desmethyl this compound. []

Q8: Are there any known drug interactions with this compound?

A11: As this compound is primarily metabolized by CYP enzymes, co-administration with drugs that inhibit or induce these enzymes could lead to altered this compound exposure. []

Q9: Does this compound interact with drug transporters?

A12: Yes, this compound interacts with organic cation transporters (OCTs), particularly OCT1 and hOCT2, which facilitate its transport across cell membranes. []

Q10: What in vitro models have been used to study the efficacy of this compound?

A13: A variety of human and canine cancer cell lines have been used to assess this compound's anti-proliferative and pro-apoptotic effects, including pancreatic cancer, melanoma, mast cell tumor, hemangiosarcoma, osteosarcoma, and prostate cancer cell lines. [, , , , , , ]

Q11: What in vivo models have been used to study the efficacy of this compound?

A11: this compound efficacy has been demonstrated in various animal models:

- Mouse models of pancreatic cancer, melanoma, and Alzheimer's disease [, , , ]

- Rat model of diabetic retinopathy []

- Canine models of mast cell tumors, atopic dermatitis, and pulmonary hypertension [, , ]

- Feline models of allergic asthma and injection-site sarcoma [, ]

Q12: Has this compound been evaluated in clinical trials?

A12: Yes, this compound has been evaluated in clinical trials for various indications in both human and veterinary medicine. Positive phase II and III clinical trial results have been reported for:

- Canine mast cell tumors [, , ]

- Canine atopic dermatitis []

- Human amyotrophic lateral sclerosis []

- Human progressive forms of multiple sclerosis []

- Human severe asthma []

Q13: Are there any known mechanisms of resistance to this compound?

A13: While this compound has shown promise in treating various diseases, resistance can develop, potentially through mechanisms such as:

- Mutations in target kinases that reduce this compound binding affinity []

- Upregulation of alternative signaling pathways that bypass the inhibited kinases []

- Increased expression of drug efflux transporters that reduce intracellular this compound concentrations [, ]

Q14: What is the safety profile of this compound?

A17: this compound has generally been well-tolerated in clinical trials, with most adverse events being mild to moderate in severity. [, ] The most common adverse events reported include:

- Gastrointestinal disturbances, such as diarrhea, vomiting, and nausea [, , ]

- Skin reactions, such as rash [, ]

- Hematologic abnormalities, such as neutropenia and proteinuria [, , ]

Q15: Are there any specific drug delivery strategies being explored for this compound?

A15: While the research papers primarily focus on this compound's oral administration, further research could explore targeted drug delivery approaches to enhance its efficacy and minimize potential side effects.

Q16: Are there any known biomarkers for predicting this compound efficacy or toxicity?

A19: Research suggests that tumor response at 6 months during this compound treatment could be a strong predictor of long-term survival in dogs with mast cell tumors. [] Additionally, mutations in c-Kit exon 11 have been associated with better treatment outcomes in dogs with mast cell tumors treated with this compound. []

Q17: What analytical methods are commonly used for this compound characterization and quantification?

A20: While not explicitly detailed in the provided research, common analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry are likely employed for this compound's analysis in biological samples. [, ]

Q18: What quality control measures are in place for this compound development and manufacturing?

A21: As a drug approved for use in both human and veterinary medicine, this compound's development and manufacturing processes adhere to stringent quality control standards to ensure its consistency, safety, and efficacy. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.